molecular formula C11H13N3O B1309383 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-75-4

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B1309383
CAS No.: 878208-75-4
M. Wt: 203.24 g/mol
InChI Key: PLMQLLKCHZBBGZ-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 5-phenyl-1,2-dihydro-3H-pyrazol-3-one. This intermediate is then reacted with 2-bromoethylamine hydrobromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazolone ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrazolone ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one have been tested for their ability to inhibit tumor growth in various cancer cell lines. These compounds often act through mechanisms that involve the modulation of apoptosis and cell cycle regulation .

2. Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research indicates that pyrazolone derivatives can inhibit pro-inflammatory cytokines and modulate immune responses .

3. Neurological Research
this compound has been investigated for its interactions with sigma receptors, which are implicated in various neurological disorders. Compounds targeting these receptors may offer therapeutic benefits for conditions such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with modified functional groups. These modifications can enhance the pharmacological profile of the original compound, leading to improved efficacy and selectivity against specific biological targets.

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityShowed significant inhibition of cell proliferation in breast cancer cells.
Study BInvestigate anti-inflammatory effectsDemonstrated reduction in TNF-alpha levels in vitro.
Study CAssess neurological impactsFound potential as a sigma receptor ligand with anxiolytic properties.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the pyrazolone ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: 4-(2-aminoethyl)benzene-1,2-diol, a neurotransmitter with a similar aminoethyl group.

    Phenylhydrazine: A precursor in the synthesis of pyrazolone derivatives.

    Pyrazolone: The core structure shared by many biologically active compounds.

Uniqueness

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone ring with an aminoethyl group, which imparts distinct chemical and biological properties

Biological Activity

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate, followed by reaction with 2-bromoethylamine hydrobromide under basic conditions. The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
CAS Number 878208-75-4

Anticancer Activity

Research indicates that compounds containing the pyrazolone moiety exhibit significant anticancer properties. A study found that derivatives of pyrazolone, including this compound, demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma) .

The compound's mechanism involves inhibition of key proteins associated with cancer cell proliferation. Specifically, it has been shown to inhibit VEGFR2 and FGFR1, which are critical in tumor growth and angiogenesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that pyrazolone derivatives possess antibacterial and antifungal activities. For example, they have been tested against Gram-positive and Gram-negative bacteria with promising results, showing minimum inhibitory concentrations (MICs) indicating effective activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The aminoethyl group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, while the pyrazolone ring can engage in π-π stacking interactions . These interactions can modulate enzymatic activities and receptor functions leading to diverse biological effects.

Case Studies

  • Anticancer Efficacy : In a comparative study involving several pyrazolone derivatives, this compound was found to have superior cytotoxicity against HEP2 cells compared to standard chemotherapeutics like doxorubicin. The IC50 values indicated a significant reduction in cell viability at low concentrations .
  • Antimicrobial Testing : A series of synthesized pyrazolone derivatives were tested for their antimicrobial efficacy. The results showed that compounds similar to this compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Properties

IUPAC Name

4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMQLLKCHZBBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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